Picrate

Overview

Description

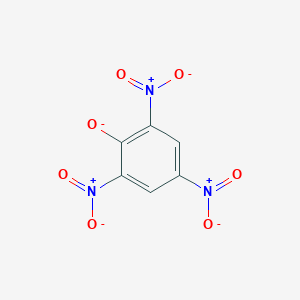

Picrate refers to salts or esters derived from picric acid (2,4,6-trinitrophenol), a highly nitrated aromatic compound. Historically, picrates were used as explosives during the World Wars due to their detonation sensitivity . Beyond their explosive properties, picrates have gained prominence in crystallography, analytical chemistry, and pharmacology. When paired with organic or inorganic cations, this compound anions form stable cocrystals via strong hydrogen bonds and ionic interactions. These cocrystals exhibit biological activities, including anticancer, antitumor, and antipsychotic effects . The structural versatility of picrates—enabled by their three nitro groups and phenolic oxygen—allows for diverse applications in materials science and pharmaceuticals.

Scientific Research Applications

Explosive Applications

Picrate in Munitions

- Ammonium this compound : Known as Dunnite, ammonium this compound is utilized in military applications due to its explosive properties. It is favored for armor-piercing shells because of its insensitivity to shock, which allows it to withstand the impact of penetration before detonating .

- Sensitivity of Picrates : Many metal picrates are more sensitive to impact and friction than picric acid itself. This characteristic poses storage risks, necessitating careful handling protocols to prevent accidental detonations .

Analytical Chemistry

Jaffe Reaction for Creatinine Measurement

- Clinical Applications : Picric acid is employed in the Jaffe reaction for measuring creatinine levels in serum and urine. The reaction forms a colored complex that can be quantified spectrophotometrically. This method has been widely used due to its simplicity and effectiveness .

- Comparative Studies : Research comparing alkaline this compound methods with high-performance liquid chromatography (HPLC) has shown significant discrepancies in creatinine measurements across different species, highlighting the need for standardized protocols .

Table 1: Comparison of Creatinine Measurement Techniques

| Method | Creatinine Level (μM) | Species |

|---|---|---|

| HPLC | 8.7 ± 0.4 | Mice |

| Alkaline this compound Method | 44.9 ± 1.9 | Mice |

| HPLC | Varies | Humans |

| Alkaline this compound Method | Higher than HPLC | Humans |

Material Science

Metallography

- Etching Agent : A solution of 4% picric acid in ethanol, known as "picral," is used in optical metallography to reveal grain boundaries in ferritic steels. Although it has been largely replaced due to safety concerns, it remains effective for certain alloys like magnesium .

Environmental Chemistry

Detection and Analysis

- Environmental Monitoring : Methods for quantifying this compound in environmental samples focus on extraction techniques followed by chromatographic analysis. For instance, a method involving reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed for detecting this compound in soil samples .

- Case Study : A field method using aqueous methanol solutions for extracting this compound from soil samples demonstrated effective quantification with minimal false positives when compared to laboratory techniques .

Other Notable Uses

- Skin Dyeing : Historically, wet picric acid was used as a temporary skin dye due to its ability to react with proteins, producing a lasting color effect .

- Fuel Additive : Ferrous this compound has been incorporated into diesel fuel formulations to enhance mileage efficiency, showcasing its utility beyond traditional explosive applications .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when detecting picrates in analytical chemistry?

Picrate detection often relies on colorimetric assays (e.g., this compound paper tests) or spectrophotometric methods (e.g., UV-Vis at 510 nm). Key considerations include:

- Sample preparation : Ensure minimal degradation of cyanogenic compounds (e.g., using phosphate buffer at pH 6 to stabilize HCN release) .

- Calibration : Use standardized this compound solutions to create a calibration curve, accounting for interference from co-extracted compounds.

- Validation : Cross-validate results with alternative methods (e.g., gas chromatography) to confirm specificity .

Q. How can researchers optimize this compound-based assays for quantifying cyanogenic compounds?

- Controlled conditions : Maintain consistent reaction times (e.g., 20 hours for this compound paper color development) and room temperature to avoid variability .

- Quantitative elution : After colorimetric analysis, elute this compound paper in distilled water and measure absorbance at 510 nm, multiplying by a constant (e.g., 396) for HCN quantification .

- Replicates : Perform triplicate measurements to address heterogeneity in plant-derived samples.

Q. What factors influence the stability of this compound complexes in experimental settings?

- pH sensitivity : this compound complexes degrade under alkaline conditions; use buffered solutions (pH 6–7) for stability .

- Light exposure : Store this compound reagents in amber vials to prevent photodegradation.

- Temperature : Avoid freezing, as crystallization alters reactivity.

Advanced Research Questions

Q. How do researchers resolve contradictory findings in this compound solubility studies across solvents?

Contradictions often arise from solvent polarity and hydration effects. Methodological approaches include:

- Systematic solvent screening : Compare solubility in water, ethanol, and acetone under controlled humidity.

- Crystallography : Use X-ray diffraction to analyze crystal lattice interactions, explaining solubility disparities .

- Thermodynamic modeling : Calculate Gibbs free energy changes to predict solvent compatibility.

Q. What experimental design strategies mitigate interference in this compound-based toxicity assays?

- Negative controls : Include samples without cyanogenic substrates to identify background reactivity.

- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., cassava extract) to account for matrix effects .

- Interference testing : Add potential interferents (e.g., sulfides) to assess cross-reactivity.

Q. How can the PICOT framework be applied to formulate research questions on this compound’s role in environmental toxicology?

Example PICOT question:

- Population (P) : Aquatic ecosystems exposed to cyanogenic waste.

- Intervention (I) : this compound-based detection of HCN leakage.

- Comparison (C) : Traditional gas chromatography vs. This compound assays.

- Outcome (O) : Accuracy, cost-effectiveness, and scalability.

- Time (T) : 6-month monitoring period.

This framework ensures specificity and clinical/environmental relevance .

Q. What statistical methods address variability in this compound assay data from heterogeneous biological samples?

- ANOVA : Compare means across multiple sample batches.

- Error propagation analysis : Quantify uncertainty from color matching and absorbance measurements .

- Multivariate regression : Identify covariates (e.g., sample moisture content) affecting HCN quantification.

Q. Methodological Challenges & Solutions

Q. How to validate this compound-based field tests for low-resource settings?

- Field vs. lab correlation : Compare on-site this compound paper results with lab-based spectrophotometry in 50+ samples.

- Robustness testing : Expose tests to extreme temperatures/humidity to simulate field conditions.

- User training : Standardize protocols to minimize operator-dependent errors .

Q. What strategies reconcile discrepancies between this compound colorimetric results and instrumental analyses?

- Limit of detection (LOD) assessment : Confirm this compound assays detect HCN at levels comparable to GC-MS.

- Inter-laboratory studies : Collaborate with external labs to identify systematic biases .

- Meta-analysis : Pool data from published studies to identify trends in methodological accuracy .

Q. Interdisciplinary Applications

Q. How can this compound chemistry inform drug delivery research?

- Co-crystallization studies : Use picrates to improve drug solubility (e.g., alkaloid-picrate complexes).

- Stability testing : Monitor this compound-drug interactions under physiological pH/temperature .

- Toxicity screening : Assess this compound’s interference with cell viability assays in vitro.

Q. What role do picrates play in materials science research?

- Crystal engineering : Exploit this compound’s π-π stacking for designing conductive organic frameworks.

- Thermal analysis : Study this compound decomposition kinetics using TGA-DSC to inform material stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium and Aminopyrimidinium Picrates

Picrate salts with substituted pyridinium or aminopyrimidinium cations demonstrate distinct hydrogen-bonding networks and crystal packing. For example:

- 4-tert-Butyl-pyridinium this compound exhibits a bifurcated N–H⋯(O,O) hydrogen bond between the pyridinium cation and this compound anion, forming a ribbon-like structure along the [101] axis. The nitro groups deviate from the benzene plane by dihedral angles of 32.8°, 10.5°, and 12.3°, influencing molecular symmetry .

- 2-Aminopyrimidinium this compound (2APP) features stronger N–H⋯O bonds due to the electron-donating amino group, enhancing thermal stability and nonlinear optical (NLO) properties. Computational studies reveal its hyperpolarizability (β) is 10× higher than urea, making it suitable for optoelectronic applications .

Comparison Table 1: Structural Properties of Selected this compound Cocrystals

Imidazolium this compound vs. Nitrate Salts

Imidazolium-based picrates exhibit superior thermal stability compared to their nitrate analogs. For instance:

- Protonated imidazolium this compound decomposes at 220–240°C, whereas the nitrate counterpart degrades at 160–180°C. The this compound’s aromatic nitro groups enhance resonance stabilization .

- Methylated imidazolium picrates show reduced hygroscopicity, making them more suitable for energetic materials than nitrates, which are prone to moisture absorption .

Comparison Table 2: Thermal Properties of Imidazolium Salts

| Compound | Decomposition Temp. (°C) | Hygroscopicity | Key Advantage | Reference |

|---|---|---|---|---|

| Imidazolium this compound | 220–240 | Low | Thermal stability | |

| Imidazolium nitrate | 160–180 | High | Cost-effective synthesis |

Functional Comparison in Analytical Methods

Cyanide Quantification: this compound vs. Acid Hydrolysis

The this compound method overestimates cyanide content compared to acid hydrolysis due to interference from thiocyanates and other nitro-active compounds:

- This compound method : 2705.17 ppm (mean total cyanide in Arbila beans) .

- Acid hydrolysis : 2693.29 ppm (same samples) .

This discrepancy is critical in food safety testing, where false positives could lead to unnecessary recalls.

Jaffé Assay Interference

In clinical chemistry, the alkaline this compound (Jaffé) method for creatinine estimation is prone to interference from ketoacids (e.g., acetoacetate in diabetic ketoacidosis), yielding falsely elevated results. Enzymatic assays avoid this issue .

Properties

CAS No. |

14798-26-6 |

|---|---|

Molecular Formula |

C6H2N3O7- |

Molecular Weight |

228.1 g/mol |

IUPAC Name |

2,4,6-trinitrophenolate |

InChI |

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |

InChI Key |

OXNIZHLAWKMVMX-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.